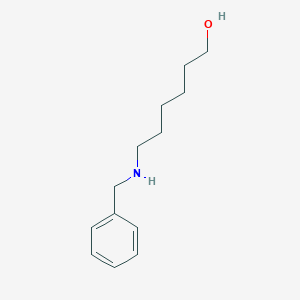

6-苄氨基-1-己醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzylamino derivatives and related compounds involves multiple steps and can be achieved through different pathways. For instance, the synthesis of 3-benzyl-6-methyl-2-oxo-3,6-diazabicyclo[3.1.0]hexane was achieved by converting a hydroxy-methylamino-oxopyrrolidine derivative through a mixture of triphenylphosphine, carbon tetrachloride, and triethylamine . Similarly, the synthesis of 1,6-Bis(2-oxooxazolidin-3-ylcarbonylamino)hexane was prepared from 2-oxazolidinone and hexamethylenediisocyanurate using triethylenediamine as a catalyst . These methods could potentially be adapted for the synthesis of 6-Benzylamino-1-hexanol.

Molecular Structure Analysis

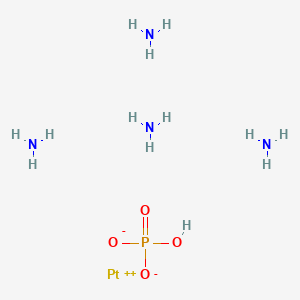

The molecular structure of benzylamino derivatives can be complex, as seen in the synthesis of hexakis(4-(N-butylpyridylium))benzene, which has a chair-cyclohexane-like core and a radialene structure . While this structure is not directly related to 6-Benzylamino-1-hexanol, it demonstrates the potential complexity of benzylamino compounds. The molecular structure of 6-Benzylamino-1-hexanol would likely include a hexanol backbone with a benzylamino substituent at the sixth position.

Chemical Reactions Analysis

The chemical reactions involving benzylamino derivatives can be selective and sensitive to reaction conditions. For example, selective N-Debenzylation of benzylamino derivatives of 1,6-anhydro-β-D-hexopyranoses was achieved using diisopropyl azodicarboxylate, which selectively cleaved N-benzyl groups in the presence of O-benzyl groups . This indicates that 6-Benzylamino-1-hexanol could undergo similar selective reactions under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylamino derivatives can be studied using various analytical techniques. Thermogravimetric Analyzer (TG)-Gas Chromatography (GC)/Mass Spectrometry (MS) and pyrolytic studies were used to identify effluent compounds from the thermal degradation of 1,6-Bis(2-oxooxazolidin-3-ylcarbonylamino)hexane . Such techniques could be applied to 6-Benzylamino-1-hexanol to determine its stability, degradation products, and other physical and chemical properties.

科学研究应用

合成和化学行为

6-苄氨基-1-己醇作为一个中间体,在复杂分子的合成中起着至关重要的作用。一项研究突出了它在由甘氧醛和苄胺生成笼状六苄基六氮杂异异戊烷(HBIW)的缩合机制中的参与。该反应在酸的催化下进行,通过中间体的形成展示了该化合物在高能材料合成途径中的重要性(Dong et al., 2017)。

植物生长和解毒

另一个应用涉及在农业中使用6-苄氨基衍生物,如6-苄氨基嘌呤(6-BA)。对Amaranthus hybridus Linn.的研究表明,DA-6和6-BA与EDDS螯合剂结合,显著增强了Cd的植物吸收和转运,表明了改善受污染土壤的修复潜力,同时促进植物生长(Li, Zhang, & Zhang, 2018)。

腐蚀抑制

对来自赖氨酸和醛类的Schiff碱衍生物(包括6-苄氨基-1-己醇类似物)在酸性溶液中作为轻钢腐蚀抑制剂的应用进行了研究。这突显了该化合物在防护涂层和耐腐蚀材料中的实用性,展示了其在生物应用之外的多功能性(Gupta, Verma, Quraishi, & Mukherjee, 2016)。

生化和环境影响

对6-苄氨基-1-己醇及其衍生物的生化和环境影响已在各种研究中进行了探讨。例如,6-苄氨基嘌呤对斑马鱼胚胎的发育毒性和基因表达的影响已被记录,为其潜在的生态和健康相关影响提供了见解(Wang, Wang, Liu, & Xia, 2019)。

农业增效

进一步研究表明,6-苄氨基嘌呤在减轻采后黄瓜果实冷害中发挥作用。它增强了抗氧化系统和能量状态,表明其在农业中改善采后水果和蔬菜保鲜,减少浪费方面具有更广泛的应用(Chen & Yang, 2013)。

安全和危害

6-Benzylamino-1-hexanol can cause skin and eye irritation and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation . The compound should be stored in a tightly closed container in a dry and well-ventilated place, and it should be protected from moisture .

未来方向

属性

IUPAC Name |

6-(benzylamino)hexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c15-11-7-2-1-6-10-14-12-13-8-4-3-5-9-13/h3-5,8-9,14-15H,1-2,6-7,10-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKSKQBXMQDBFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

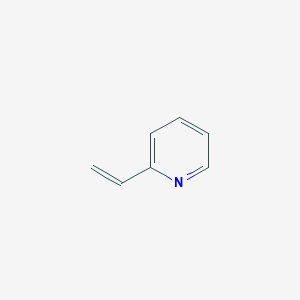

C1=CC=C(C=C1)CNCCCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00568751 |

Source

|

| Record name | 6-(Benzylamino)hexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Benzylamino-1-hexanol | |

CAS RN |

133437-08-8 |

Source

|

| Record name | 6-(Benzylamino)hexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Benzylamino-1-hexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile](/img/structure/B144070.png)

![2-[(1S,2S)-2-fluorocyclopentyl]isoindole-1,3-dione](/img/structure/B144098.png)